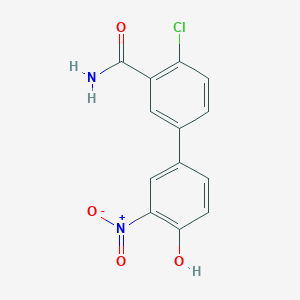
4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrophenol, 95% (also known as 4-CMNP) is a synthetic compound with a wide range of properties and applications in scientific research. It is a colorless, crystalline solid that is soluble in water, ethanol, and methanol. 4-CMNP has been studied extensively in the fields of biochemistry, physiology, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-CMNP is not fully understood. It is believed to act as an inhibitor of certain enzymes and receptors, which can alter the activity of these proteins. Additionally, 4-CMNP has been shown to interact with certain hormones and neurotransmitters, which can affect the activity of these molecules.
Biochemical and Physiological Effects
4-CMNP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in the activity of other molecules. Additionally, 4-CMNP has been shown to interact with certain hormones and neurotransmitters, which can affect the activity of these molecules. Furthermore, 4-CMNP has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-CMNP in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. Additionally, 4-CMNP has been shown to be a potent inhibitor of certain enzymes and receptors, which makes it a useful tool for investigating the mechanisms of action of drugs, enzymes, and hormones. The main limitation of using 4-CMNP in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 4-CMNP. These include further investigation into its mechanisms of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research into its solubility in water and its interactions with other molecules could lead to new uses for 4-CMNP in laboratory experiments. Finally, further research into its potential anti-cancer properties could lead to the development of new treatments for cancer.
Méthodes De Synthèse
4-CMNP can be synthesized by a reaction of 4-methoxycarbonylphenol with 3-chloro-2-nitrobenzoyl chloride in the presence of a base such as potassium carbonate. The reaction produces 4-CMNP as the desired product and is typically conducted in a solution of ethanol or methanol. The reaction is typically carried out at room temperature and the reaction time can range from 1 to 3 hours, depending on the desired yield.
Applications De Recherche Scientifique
4-CMNP has been widely studied in the fields of biochemistry, physiology, and pharmacology. It has been used in studies to investigate the mechanisms of action of drugs, enzymes, and hormones. It has also been used to study the effects of various compounds on the activity of enzymes and receptors. Furthermore, 4-CMNP has been used to investigate the effects of drugs on the cardiovascular system, the nervous system, and the immune system.
Propriétés
IUPAC Name |
methyl 2-chloro-4-(4-hydroxy-3-nitrophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(18)10-4-2-8(6-11(10)15)9-3-5-13(17)12(7-9)16(19)20/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNQEELCNXZXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686333 |
Source


|
| Record name | Methyl 3-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrophenol | |
CAS RN |
1261963-82-9 |
Source


|
| Record name | Methyl 3-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)





![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)




![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)

